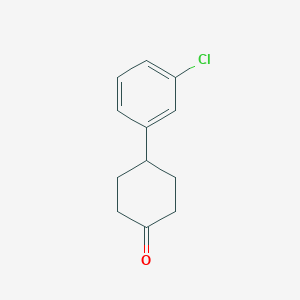

4-(3-Chlorophenyl)cyclohexanone

Description

4-(3-Chlorophenyl)cyclohexanone is a substituted cyclohexanone derivative featuring a 3-chlorophenyl group at the 4-position of the cyclohexanone ring. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

4-(3-chlorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-3,8-9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAYFXBUBZBFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)cyclohexanone typically involves the reaction of cyclohexanone with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)cyclohexanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of this compound carboxylic acid.

Reduction: Formation of 4-(3-chlorophenyl)cyclohexanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)cyclohexanone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)cyclohexanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

- 4-(4-Chlorophenyl)cyclohexanone (CAS 14472-80-1): The para-substituted isomer exhibits distinct electronic effects due to the chlorine atom’s position, which may alter resonance stabilization and steric interactions compared to the meta isomer. Synthesis via Baeyer-Villiger oxidation of 4-(4-chlorophenyl)cyclohexanol yields 87% product . Molecular Weight: 208.68 g/mol .

- 4-(3,5-Difluorophenyl)cyclohexanone (CAS 156265-95-1): The electron-withdrawing fluorine substituents increase electrophilicity of the ketone group, enhancing reactivity in nucleophilic additions. Predicted boiling point: 278.0±40.0°C .

- 4-Heptylcyclohexanone (CAS 16618-75-0): A non-halogenated analog with a linear alkyl chain. The absence of aromatic substituents reduces polarity, affecting solubility and interaction with enzymes like cyclohexanone monooxygenase (CHMO) .

Data Tables

Research Findings and Contradictions

- Synthesis Efficiency: While 4-(4-chlorophenyl)cyclohexanone achieves high yields (87%) via NaClO oxidation , other methods (e.g., hydrogen peroxide in ) prioritize environmental sustainability but lack direct yield comparisons.

- Safety Data: 4-Heptylcyclohexanone’s safety protocols emphasize respiratory protection , whereas para-chlorophenyl derivatives lack explicit guidelines, necessitating caution .

Biological Activity

4-(3-Chlorophenyl)cyclohexanone, a cyclohexanone derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a cyclohexanone ring substituted with a chlorophenyl group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Analysis

The synthesis of this compound can be achieved through various chemical reactions, including the Mannich reaction. This involves the condensation of piperazine derivatives with cyclohexanone and chlorinated phenyl compounds. The structure can be confirmed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, research comparing synthesized piperazine derivatives showed that certain compounds derived from this compound displayed high inhibition zones against various bacterial strains, indicating their potential as alternatives to conventional antibiotics .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4c | E. coli | 22 |

| 4j | S. aureus | 25 |

| 4k | P. aeruginosa | 20 |

| 4l | C. albicans | 18 |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with essential metabolic pathways. The chlorophenyl group may enhance lipophilicity, allowing better penetration into microbial cells .

Case Studies

Several case studies have highlighted the therapeutic potential of cyclohexanone derivatives:

- Antibacterial Efficacy : A study investigated the antibacterial effects of synthesized piperazine derivatives based on cyclohexanone. The results indicated that compounds derived from this compound exhibited comparable efficacy to standard antibiotics against resistant strains .

- Anti-inflammatory Activity : Another study explored the anti-inflammatory properties of cyclohexanone derivatives, suggesting that these compounds could modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.

Comparative Analysis

In comparative studies with standard antibiotics, compounds derived from this compound have shown promising results:

- Efficacy against Resistant Strains : Compounds such as those mentioned in the table above demonstrated significant activity against strains resistant to common antibiotics.

- Potential as Therapeutics : The ability to inhibit bacterial growth effectively positions these compounds as candidates for further development in pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.